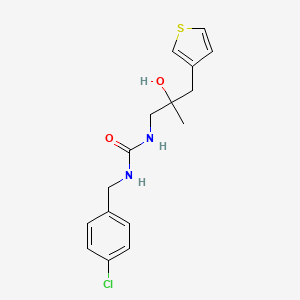
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity, aimed at optimizing spacer length for high inhibitory activities. These compounds demonstrated potential in enhancing interactions between pharmacophoric units and enzyme hydrophobic binding sites, suggesting applications in the development of acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Structure-Activity Relationships in Drug Design
Trisubstituted phenyl urea derivatives were explored as neuropeptide Y5 receptor antagonists, revealing insights into optimizing in vitro potency through structural modifications. This research underlines the utility of urea derivatives in the design of receptor-specific drugs, contributing to advancements in therapeutic agent development (Fotsch et al., 2001).
Anticonvulsant Activity Exploration
New series of urea/thiourea derivatives were synthesized and evaluated for anticonvulsant activity, with certain compounds demonstrating significant effectiveness. This research highlights the potential of urea derivatives in developing safer and more effective anticonvulsant therapies (Thakur et al., 2017).
Cytokinin-like Activity and Plant Growth
Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been identified as positive regulators of cell division and differentiation in plants, exhibiting cytokinin-like activity. These compounds are extensively used in in vitro plant morphogenesis studies, offering potential applications in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Corrosion Inhibition in Industrial Applications
Investigations into the corrosion behavior of mild steel in hydrochloric acid solutions identified urea derivatives as effective inhibitors. This research contributes to the development of more efficient corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPTWUFIYKKFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)
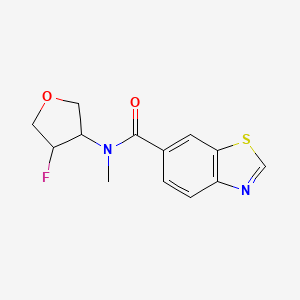

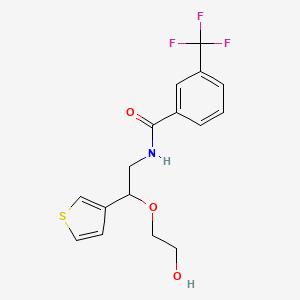
![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2431553.png)
![N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2431556.png)

![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2431561.png)
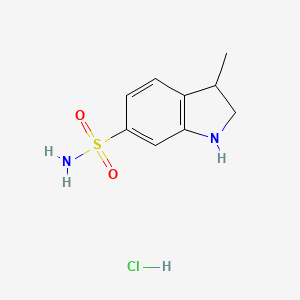
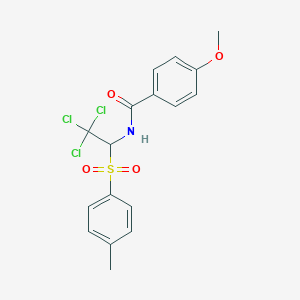


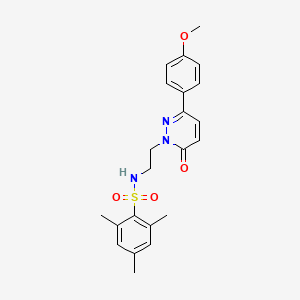
![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)